molecular formula C5H4N4S B145886 Tisopurine CAS No. 5334-23-6

Tisopurine

Cat. No. B145886
CAS RN: 5334-23-6
M. Wt: 152.18 g/mol
InChI Key: PYAOPMWCFSVFOT-UHFFFAOYSA-N
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Description

Tisopurine, also known as thiopurinol, is a drug used in the treatment of gout in some countries . It works by reducing uric acid production through inhibiting an early stage in its production .


Synthesis Analysis

Tisopurine can be used as a drug and as an inhibitor of guanosine monophosphate reductase; thereby, it can influence the generation of adenosine triphosphate from corresponding guanine . Tisopurine is also able to affect the synthesis of protein by inhibiting the effect on ribonucleic acid bioproduction .


Molecular Structure Analysis

The molecular structure of Tisopurine can be found on various databases such as DrugBank .


Chemical Reactions Analysis

The therapeutic efficacy of Tisopurine can be decreased when used in combination with various drugs such as Bendroflumethiazide, Benzthiazide, Chlorothiazide, and others .


Physical And Chemical Properties Analysis

Tisopurine has a density of 1.8±0.1 g/cm^3, a boiling point of 290.7±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 40.0±0.5 cm^3, and it has 4 H bond acceptors and 2 H bond donors .

Scientific Research Applications

Treatment of Gout

Tisopurine is known to be effective in the treatment of gout . Gout is a type of arthritis that is characterized by sudden, severe attacks of pain, swelling, redness, and tenderness in the joints. Tisopurine helps in managing this condition.

Antiparasitic Agent

Tisopurine has been identified as an antiparasitic agent . This means it can be used to prevent or treat diseases caused by parasites.

Antithrombotic Agent

Tisopurine also acts as an antithrombotic agent . It helps in preventing the formation of clots in the blood vessels, which can lead to serious conditions like stroke or heart attack.

Inhibitor of Guanosine Monophosphate Reductase

Tisopurine can be used as an inhibitor of guanosine monophosphate reductase . By inhibiting this enzyme, it can influence the generation of adenosine triphosphate from corresponding guanine.

Affects Protein Synthesis

Tisopurine is able to affect the synthesis of protein by inhibiting the effect on ribonucleic acid bioproduction . This can have various implications in the field of molecular biology and genetic engineering.

Potential Inhibitor of Xanthine Oxidase

Tisopurine has been reported to have potential inhibitor activity against xanthine oxidase . This enzyme plays a key role in the metabolism of purines in the body, and its inhibition can be beneficial in the treatment of several health conditions.

properties

IUPAC Name

1,7-dihydropyrazolo[3,4-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAOPMWCFSVFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=S)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201488
Record name Tisopurine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tisopurine

CAS RN

5334-23-6
Record name Tisopurine
Source CAS Common Chemistry
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Record name Tisopurine [INN]
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Record name Tisopurine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13807
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Record name Tisopurine
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Record name Tisopurine
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Record name Tisopurine
Source European Chemicals Agency (ECHA)
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Record name TISOPURINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there differences in how Tisopurine impacts uric acid levels based on a patient's excretion profile?

A: Research indicates that Tisopurine effectively reduces both plasma and urinary uric acid levels in individuals identified as hyperexcretors of uric acid. Interestingly, in individuals with normal uric acid excretion, Tisopurine primarily lowers plasma uric acid levels without significantly impacting urinary uric acid levels [, ].

Q2: Is there a risk of cross-reactivity between Allopurinol and its alternatives, Tisopurine and Oxypurinol?

A: While Oxypurinol, being the active metabolite of Allopurinol, shows potential for cross-reactivity, Tisopurine has shown no evidence of cross-reactivity with Allopurinol [, ]. This distinction is important for patients who experience adverse reactions to Allopurinol.

Q3: What is the structural characterization of Tisopurine?

A: Tisopurine, chemically known as 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione, has been studied using vibrational and structural analysis techniques. These analyses provide insights into its molecular structure and properties [, ]. While its exact molecular weight isn't specified in the provided abstracts, its molecular formula is C4H4N4S [, ].

Q4: Are there documented cases of adverse reactions to Tisopurine?

A: Yes, there have been reported cases of acute hepatitis [, ] and agranulocytosis [] associated with Tisopurine treatment.

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